molecular formula C14H20N4O4S B2646722 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 1235003-63-0

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2646722
CAS No.: 1235003-63-0
M. Wt: 340.4
InChI Key: TUPVIPGTPVSZQA-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N’-(pyridin-3-yl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methanesulfonyl group and a pyridine ring, connected via an ethanediamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine ring can be synthesized through a series of reactions involving the reduction of pyridine derivatives, followed by sulfonylation to introduce the methanesulfonyl group. The pyridine ring is often prepared through standard aromatic substitution reactions.

The final step involves coupling the piperidine and pyridine intermediates via an ethanediamide linkage. This is typically achieved using amide bond formation reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N’-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N’-(pyridin-3-yl)ethanediamide can be compared with other similar compounds, such as:

    N-(pyridin-4-yl)pyridin-4-amine: A compound with a similar pyridine structure but different functional groups.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with a similar piperidine and pyridine structure but different substituents.

The uniqueness of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N’-(pyridin-3-yl)ethanediamide lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-23(21,22)18-7-4-11(5-8-18)9-16-13(19)14(20)17-12-3-2-6-15-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPVIPGTPVSZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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